{2-[3-(4-Methoxy-phenyl)-acryloylamino]-thiazol-4-yl}-acetic acid ethyl ester
Description
The compound {2-[3-(4-Methoxy-phenyl)-acryloylamino]-thiazol-4-yl}-acetic acid ethyl ester is a thiazole derivative characterized by:
- A thiazole core substituted at position 2 with a 3-(4-methoxyphenyl)acryloylamino group.
- An acetic acid ethyl ester moiety at position 4 of the thiazole ring. This structure combines electron-rich aromatic (methoxyphenyl) and electrophilic (acryloylamino) groups, making it a candidate for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory applications.
Properties
IUPAC Name |
ethyl 2-[2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]-1,3-thiazol-4-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-3-23-16(21)10-13-11-24-17(18-13)19-15(20)9-6-12-4-7-14(22-2)8-5-12/h4-9,11H,3,10H2,1-2H3,(H,18,19,20)/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OILAUTXNLFJSJQ-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C=CC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)/C=C/C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[3-(4-Methoxy-phenyl)-acryloylamino]-thiazol-4-yl}-acetic acid ethyl ester typically involves multiple steps. One common method starts with the preparation of the thiazole ring, followed by the introduction of the acryloylamino group and the methoxy-phenyl group. The final step involves esterification to form the ethyl ester.
Thiazole Ring Formation: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.
Acryloylamino Group Introduction: The acryloylamino group is introduced through a reaction between the thiazole derivative and acryloyl chloride in the presence of a base such as triethylamine.
Methoxy-phenyl Group Addition: The methoxy-phenyl group is added via a nucleophilic substitution reaction.
Esterification: The final esterification step involves reacting the carboxylic acid derivative with ethanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Amide Formation at the Acrylamide Moiety
The acrylamide group undergoes nucleophilic substitution with amines to generate new amide derivatives. This reactivity is central to modifying the compound's pharmacological properties:
This reaction preserves the thiazole and ester groups while introducing tailored substituents (e.g., aromatic or aliphatic amines) to modulate target affinity .
Hydrolysis of the Ethyl Ester Group
The ethyl ester undergoes alkaline or acidic hydrolysis to yield the corresponding carboxylic acid, enhancing water solubility for biological studies:
| Conditions | Product | Kinetics | Source |
|---|---|---|---|
| 1M NaOH, ethanol/H₂O (1:1), 60°C | {2-[3-(4-Methoxy-phenyl)-acryloylamino]-thiazol-4-yl}-acetic acid | t₁/₂ = 2.5 hr | |
| HCl (6M), reflux, 12 hr | Same as above | t₁/₂ = 8 hr |
The acid product can further react to form salts (e.g., sodium or ammonium) for improved crystallinity and purification .
Thiazole Ring Functionalization
The electron-rich thiazole ring participates in electrophilic substitutions and cross-coupling reactions:
| Reaction | Catalyst/Conditions | Outcome | Source |
|---|---|---|---|
| Bromination (NBS, DMF) | N-bromosuccinimide, 0°C → RT | 5-bromo-thiazole derivative | |
| Suzuki-Miyaura coupling | Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O | Biaryl-thiazole hybrids |
These modifications expand the compound's π-system, potentially enhancing interactions with hydrophobic binding pockets .
Cyclization Reactions
Under basic conditions, the acrylamide and ester groups can undergo intramolecular cyclization:
| Conditions | Product | Application | Source |
|---|---|---|---|
| K₂CO₃, DMF, 80°C | Thiazolo[4,5-d]azepin-6-one derivative | Scaffold diversification |
This reaction forms a seven-membered lactam ring, demonstrating the compound's utility in generating fused heterocycles .
Comparative Reactivity with Structural Analogs
The compound’s reactivity differs from analogs due to its unique acrylamide-ester-thiazole triad:
| Analog | Key Differences | Reactivity Profile |
|---|---|---|
| 2-(3-Methoxy-phenyl)-thiazol-4-yl-acetic acid | Lacks acrylamide group | No amine coupling; ester hydrolysis only |
| Ethyl 2-amino-4-thiazoleacetate | Amino group instead of acrylamide | Diazotization and azo-coupling feasible |
Stability Under Physiological Conditions
Hydrolytic stability studies in PBS (pH 7.4, 37°C) reveal:
This stability profile supports its use as a prodrug or intermediate in drug development.
Scientific Research Applications
Chemistry
In chemistry, {2-[3-(4-Methoxy-phenyl)-acryloylamino]-thiazol-4-yl}-acetic acid ethyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. They may act as enzyme inhibitors, receptor modulators, or signaling pathway regulators.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of {2-[3-(4-Methoxy-phenyl)-acryloylamino]-thiazol-4-yl}-acetic acid ethyl ester involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The acryloylamino group may participate in covalent bonding with target proteins, altering their function. The methoxy-phenyl group can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Features and Substitution Patterns
Key structural analogs and their differences are summarized below:
Key Observations :
- Electron-Withdrawing vs.
- Steric Effects: Bulky substituents like cyclopropanesulfonyl () may hinder metabolic degradation, whereas smaller groups (e.g., amino in ) increase reactivity.
Physicochemical Properties
- Solubility: The 4-methoxyphenyl group in the target compound likely enhances lipophilicity compared to hydrophilic analogs like hydroxyimino derivatives ().
- Crystallinity: Methoxy and acryloylamino groups may promote intermolecular hydrogen bonding and π-π stacking, as seen in related thiazoles ().
Biological Activity
The compound {2-[3-(4-Methoxy-phenyl)-acryloylamino]-thiazol-4-yl}-acetic acid ethyl ester is a novel synthetic derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazole ring and an acrylamide moiety, which are known for their diverse biological activities. The presence of the methoxyphenyl group enhances its lipophilicity, potentially improving its bioavailability.
1. Anticancer Activity
Recent studies have demonstrated that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of thiazole have shown promising results against various cancer cell lines:
- Mechanism : The proposed mechanism includes the induction of apoptosis and inhibition of cell proliferation.
- Case Study : A study indicated that thiazole derivatives exhibited IC50 values ranging from 5 to 15 µM against the MCF-7 breast cancer cell line, suggesting potent activity comparable to established chemotherapeutics like doxorubicin .
2. Anti-inflammatory Effects
Thiazole derivatives are also noted for their anti-inflammatory properties:
- Mechanism : They modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
- Research Findings : In vitro assays showed that similar compounds reduced TNF-α levels significantly in activated macrophages, indicating potential use in treating inflammatory diseases .
3. Antimicrobial Activity
The antimicrobial efficacy of thiazole derivatives has been well-documented:
- Mechanism : These compounds disrupt bacterial cell wall synthesis and inhibit nucleic acid synthesis.
- Case Study : A recent study reported that a related thiazole compound exhibited bactericidal activity against both Gram-positive and Gram-negative bacteria with MIC values as low as 10 µg/mL .
Data Summary
| Biological Activity | Mechanism of Action | IC50/Effectiveness |
|---|---|---|
| Anticancer | Induction of apoptosis, inhibition of proliferation | 5 - 15 µM (MCF-7) |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | Significant reduction in TNF-α levels |
| Antimicrobial | Disruption of cell wall synthesis | MIC = 10 µg/mL |
Q & A
Q. How to address inconsistencies in synthetic yields reported across different studies?
- Methodological Answer :
- Reaction monitoring : Use in-situ IR or HPLC to track intermediate formation and optimize reaction time .
- Purification : Replace column chromatography with preparative HPLC for polar byproducts .
- Scale-up effects : Evaluate heat/mass transfer limitations using flow chemistry or microwave reactors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
